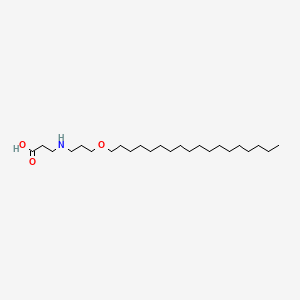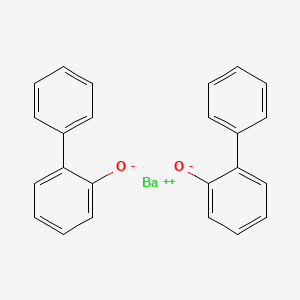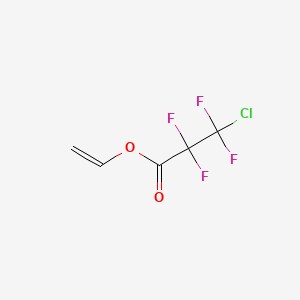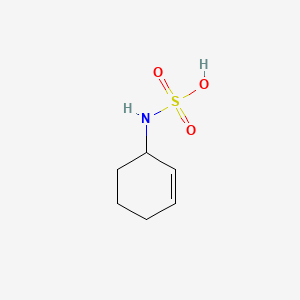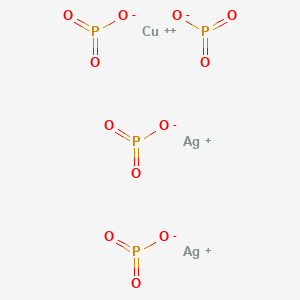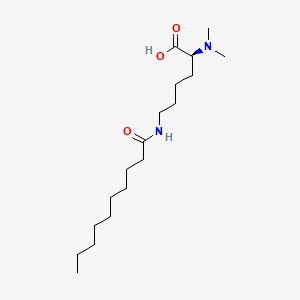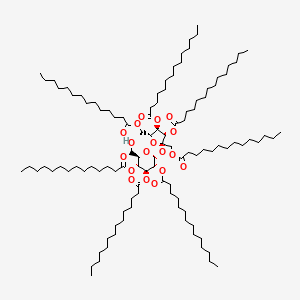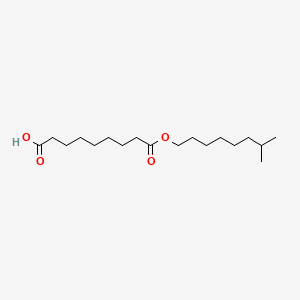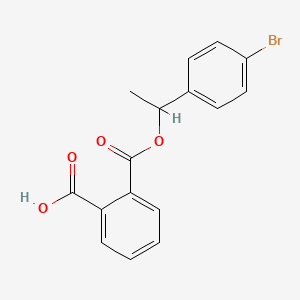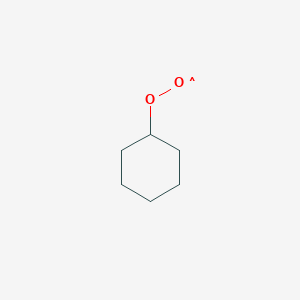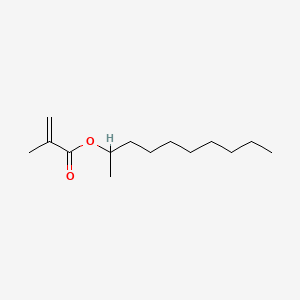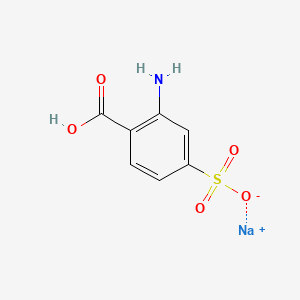
Sodium hydrogen 4-sulphonatoanthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a sodium salt derivative of benzoic acid, specifically 2-amino-4-sulfo-benzoic acid. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 4-sulphonatoanthranilate typically involves the sulfonation of anthranilic acid (2-aminobenzoic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include the use of concentrated sulfuric acid as the sulfonating agent and controlled temperatures to ensure the desired substitution on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful addition of sulfuric acid to anthranilic acid, followed by neutralization and crystallization to obtain the pure sodium salt.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 4-sulphonatoanthranilate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for electrophilic substitution typically involve the use of concentrated acids or halogens in the presence of catalysts.
Major Products
The major products formed from these reactions include nitro derivatives, sulfonamides, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium hydrogen 4-sulphonatoanthranilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which sodium hydrogen 4-sulphonatoanthranilate exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group allows it to form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity. The amino group can participate in hydrogen bonding, further influencing molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-sulfonatobenzoate
- Sodium 2-sulfonatobenzoate
- Sodium 3-sulfonatobenzoate
Uniqueness
Sodium hydrogen 4-sulphonatoanthranilate is unique due to the presence of both an amino group and a sulfonic acid group on the aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups.
Properties
CAS No. |
83763-37-5 |
|---|---|
Molecular Formula |
C7H6NNaO5S |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;3-amino-4-carboxybenzenesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;/h1-3H,8H2,(H,9,10)(H,11,12,13);/q;+1/p-1 |
InChI Key |
CFFDZTADOHGTBA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


